2-(2-アミノエチル)チアゾール

概要

説明

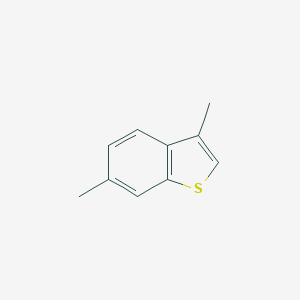

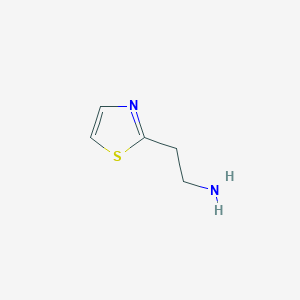

2-(2-チアゾリル)エタンアミンは、チアゾール類に属する合成有機化合物です。チアゾールは、五員環に硫黄原子と窒素原子を含む複素環式化合物です。 この化合物は、さまざまな生物活性で知られており、さまざまな科学研究用途で使用されています .

2. 製法

合成経路と反応条件: 2-(2-チアゾリル)エタンアミンは、いくつかの方法によって合成できます。一般的な方法の1つは、2-ブロモエタンアミンとチオアミドを還流条件下で反応させることです。 この反応は、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で進行し、2-(2-チアゾリル)エタンアミンを生成します .

工業生産方法: 工業的な設定では、2-(2-チアゾリル)エタンアミンの合成には、より効率的でスケーラブルな方法が採用される場合があります。このような方法の1つは、α-ブロモケトンとジチオカルバメートを水中で使用し、その後、長時間還流することです。 この方法は、グリーンで持続可能とされており、目的の製品を高い収率で得ることができます .

科学的研究の応用

2-(2-Thiazolyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its role in biological processes and as a potential ligand for various receptors.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators.

作用機序

2-(2-チアゾリル)エタンアミンの作用機序には、特定の分子標的との相互作用が含まれます。これは、ヒスタミン受容体などのさまざまな受容体におけるアゴニストまたはアンタゴニストとして作用します。 この化合物の効果は、これらの受容体の活性化または阻害を介して仲介され、その生物活性をもたらす下流のシグナル伝達経路につながります .

類似の化合物:

ヒスタプロディフェン: 強力なH1受容体アゴニスト。

メチルヒスタプロディフェン: ヒスタプロディフェンよりも強力な誘導体。

ジメチルヒスタプロディフェン: 類似の特性を持つ別の強力なH1受容体アゴニスト.

独自性: 2-(2-チアゾリル)エタンアミンは、さまざまな生物学的標的と相互作用できる特定の構造により、ユニークです。 さまざまな化学反応を起こす多用途性と、科学研究における幅広い用途は、他の類似化合物とは異なる特徴です .

生化学分析

Biochemical Properties

2-(2-Aminoethyl)thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of these enzymes .

Cellular Effects

The effects of 2-(2-Aminoethyl)thiazole on cells are diverse and depend on the specific derivative of the compound. Some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Aminoethyl)thiazole involves its interactions with various biomolecules. For example, in the context of its role as a PDE5 regulator, it can bind to the enzyme and modulate its activity . This can lead to changes in the levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: 2-(2-Thiazolyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanamine with thioamide under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, yielding 2-(2-thiazolyl)ethanamine as the product .

Industrial Production Methods: In industrial settings, the synthesis of 2-(2-thiazolyl)ethanamine may involve more efficient and scalable methods. One such method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, followed by refluxing for an extended period. This method is considered green and sustainable, providing high yields of the desired product .

化学反応の分析

反応の種類: 2-(2-チアゾリル)エタンアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するように酸化できます。

還元: 還元反応により、チアゾール環をジヒドロチアゾール誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: ジヒドロチアゾール誘導体。

置換: さまざまな置換チアゾール誘導体.

4. 科学研究における用途

2-(2-チアゾリル)エタンアミンは、科学研究において幅広い用途があります。

化学: より複雑なチアゾール誘導体を合成するためのビルディングブロックとして使用されます。

生物学: 生物学的プロセスにおける役割と、さまざまな受容体に対する潜在的なリガンドとして調査されています。

医学: 抗菌性、抗真菌性、抗がん性などの特性が調べられています。

類似化合物との比較

Histaprodifen: A potent H1-receptor agonist.

Methylhistaprodifen: A derivative with higher potency than histaprodifen.

Dimethylhistaprodifen: Another potent H1-receptor agonist with similar properties.

Uniqueness: 2-(2-Thiazolyl)ethanamine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .

特性

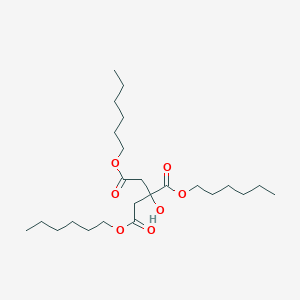

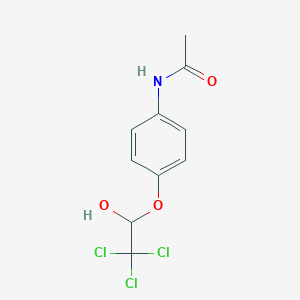

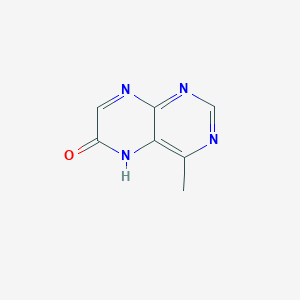

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?

A1: 2-(2-Aminoethyl)thiazole selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:

- Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, 2-(2-Aminoethyl)thiazole induces contractions similar to histamine. [, ]

- Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []

- Cellular responses: 2-(2-Aminoethyl)thiazole can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []

Q2: What is the structural characterization of 2-(2-Aminoethyl)thiazole?

A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of 2-(2-Aminoethyl)thiazole for its H1 receptor selectivity. []

Q3: What is the structure-activity relationship (SAR) of 2-(2-Aminoethyl)thiazole?

A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of 2-(2-Aminoethyl)thiazole can differ between species, indicating variations in receptor structure and recognition. []

Q4: Are there alternative compounds to 2-(2-Aminoethyl)thiazole?

A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:

- 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to 2-(2-Aminoethyl)thiazole. []

- 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []

Q5: What research infrastructure and resources are valuable for studying 2-(2-Aminoethyl)thiazole?

A5: Research on 2-(2-Aminoethyl)thiazole benefits from:

- Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]

- Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []

- Receptor binding assays: These are crucial for characterizing the affinity and selectivity of 2-(2-Aminoethyl)thiazole for H1 receptors. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)